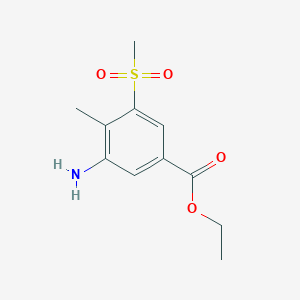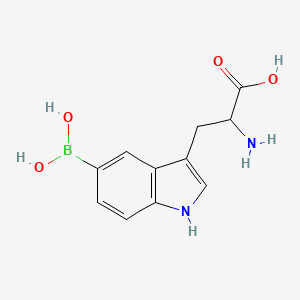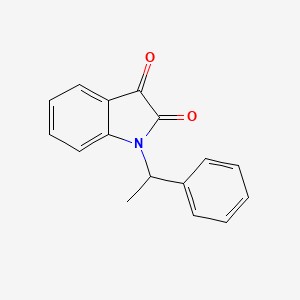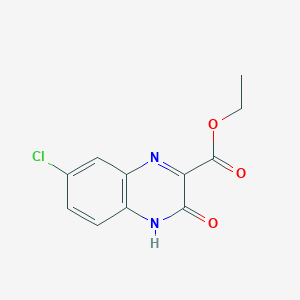
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C11H15NO4S It is a derivative of benzoic acid and features an ethyl ester group, an amino group, a methyl group, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the methyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The methyl group is sulfonated using a sulfonating agent like chlorosulfonic acid to introduce the methylsulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-carboxy-4-methyl-5-(methylsulfonyl)benzoic acid.
Reduction: Ethyl 3-alkyl-4-methyl-5-(methylsulfonyl)benzoate.
Substitution: Ethyl 3-substituted-4-methyl-5-(methylsulfonyl)benzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in various chemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-amino-4-methylbenzoate
- Ethyl 3-amino-5-(methylsulfonyl)benzoate
- Ethyl 4-methyl-5-(methylsulfonyl)benzoate
Uniqueness
Ethyl 3-amino-4-methyl-5-(methylsulfonyl)benzoate is unique due to the presence of both an amino group and a methylsulfonyl group on the benzoate ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
52317-30-3 |
|---|---|
Fórmula molecular |
C11H15NO4S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-methyl-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C11H15NO4S/c1-4-16-11(13)8-5-9(12)7(2)10(6-8)17(3,14)15/h5-6H,4,12H2,1-3H3 |
Clave InChI |
GDDMNYLCICFNRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)












